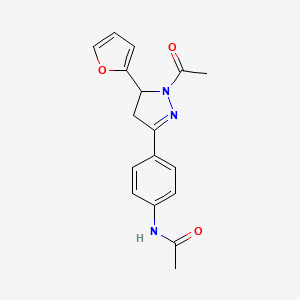

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a furan ring, a pyrazole ring, and an acetamide group

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets by forming covalent or non-covalent bonds, leading to changes in the targets’ function .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

The furan ring, on the other hand, may be metabolized by cytochrome P450 enzymes, affecting the compound’s metabolism and excretion .

Result of Action

Given its structural similarity to other bioactive compounds, it is plausible that it may exert a range of effects at the molecular and cellular levels, depending on its targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity may be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state. Similarly, temperature can influence the compound’s stability and the rate of its interactions with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-keto ester.

Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Formation of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

- N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

- N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

- N-(4-(1-acetyl-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Comparison:

- Structural Differences: The primary difference lies in the heterocyclic ring attached to the pyrazole ring. While the target compound has a furan ring, similar compounds may have thiophene or pyridine rings.

- Chemical Properties: These structural differences can lead to variations in chemical reactivity, stability, and solubility.

- Biological Activity: The presence of different heterocyclic rings can influence the compound’s interaction with biological targets, potentially leading to differences in biological activity and therapeutic potential.

Activité Biologique

N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an acetamide group, and a furan moiety. Its chemical formula is represented as follows:

This structure is significant as it contributes to the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. In particular, it exhibited an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

2. Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been explored. Pyrazole derivatives are known to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in tumor cells.

- Modulation of Inflammatory Mediators : It may downregulate pro-inflammatory cytokines and enzymes involved in inflammation.

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized various pyrazole derivatives and assessed their anticancer activities. The findings indicated that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in treated cells .

Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing that certain compounds could significantly reduce inflammation markers in vitro, suggesting a pathway for therapeutic development against chronic inflammatory diseases .

Propriétés

IUPAC Name |

N-[4-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPBFEBODDVRDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.